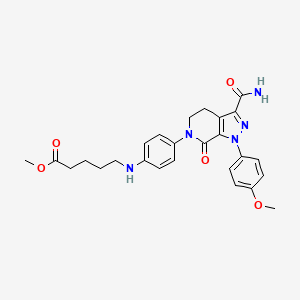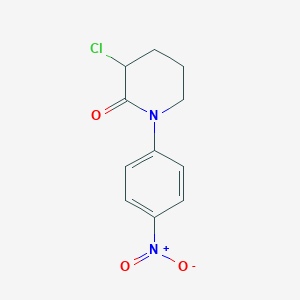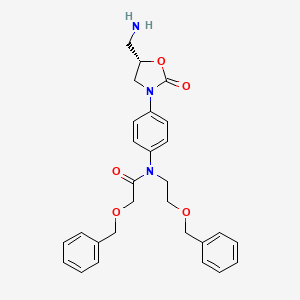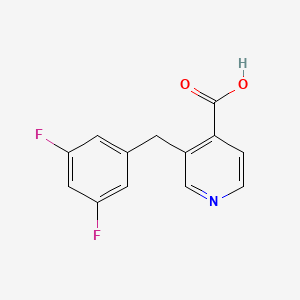
Apixaban Metabolite 5 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apixaban Metabolite 5 Methyl Ester is a derivative of Apixaban, a potent and selective inhibitor of blood coagulation factor Xa. Apixaban is widely used as an oral anticoagulant for the prevention and treatment of thromboembolic disorders. The metabolite is formed through the metabolic processes in the body and retains some of the pharmacological properties of the parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Apixaban Metabolite 5 Methyl Ester involves multiple steps starting from inexpensive precursors. One common route involves the use of 4-chloronitrobenzene and piperidine. The process includes oxidation of the piperidine cycle to form lactams under mild conditions using sodium chlorite in a CO₂ atmosphere . The intermediate compounds are typically purified through simple slurry or recrystallization methods, avoiding the need for column chromatography .
Industrial Production Methods
Industrial production of Apixaban and its metabolites follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving automated systems for reaction monitoring and control. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Apixaban Metabolite 5 Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Sodium chlorite, mild acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final metabolite. These intermediates often contain lactam structures essential for the pharmacological activity of the compound .
Aplicaciones Científicas De Investigación
Apixaban Metabolite 5 Methyl Ester has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Apixaban and its metabolites.
Biology: Studied for its interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and safety profile in comparison to the parent compound.
Industry: Utilized in the development of new anticoagulant drugs and in the optimization of existing drug formulations
Mecanismo De Acción
The mechanism of action of Apixaban Metabolite 5 Methyl Ester involves the inhibition of factor Xa, a key enzyme in the coagulation cascade. By binding to factor Xa, the metabolite prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This action is independent of antithrombin III and affects both free and clot-bound factor Xa .
Comparación Con Compuestos Similares
Similar Compounds
Rivaroxaban: Another factor Xa inhibitor with similar anticoagulant properties.
Edoxaban: A direct factor Xa inhibitor used for similar indications.
Betrixaban: A newer factor Xa inhibitor with a longer half-life.
Uniqueness
Apixaban Metabolite 5 Methyl Ester is unique due to its specific metabolic pathway and the formation of a sulfate conjugate, which is inactive against factor Xa. This differentiates it from other metabolites and contributes to its distinct pharmacokinetic profile .
Propiedades
Fórmula molecular |
C26H29N5O5 |
|---|---|
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
methyl 5-[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoate |
InChI |
InChI=1S/C26H29N5O5/c1-35-20-12-10-19(11-13-20)31-24-21(23(29-31)25(27)33)14-16-30(26(24)34)18-8-6-17(7-9-18)28-15-4-3-5-22(32)36-2/h6-13,28H,3-5,14-16H2,1-2H3,(H2,27,33) |
Clave InChI |
NYKOPPHOFJMIQZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)NCCCCC(=O)OC)C(=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,2R,5R)-2-(furan-2-yl)-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B15291889.png)
![5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2(3H)-benzofuranone](/img/structure/B15291891.png)
![Benzoic acid, 4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]oct-5-yl]-2-fluoro-, methyl ester](/img/structure/B15291900.png)
![3-[2-[[2-(3-Hydroxyazetidin-1-yl)-6-(oxolan-3-yl)pyrimidin-4-yl]amino]ethyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B15291901.png)








![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)

